

# Etridiazole: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Etridiazole

Cat. No.: B1671771

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## Abstract

**Etridiazole** is a fungicide used for the control of soil-borne diseases caused by Pythium and Phytophthora species. This document provides a detailed overview of its chemical identity, physicochemical properties, toxicological data, and mechanisms of action. It includes available experimental protocols for its synthesis and analysis, and visual representations of its metabolic pathways and potential signaling interactions. This guide is intended to serve as a comprehensive resource for professionals in the fields of agricultural science, environmental science, and drug development.

## Chemical Identity

- IUPAC Name: 5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole<sup>[1][2][3]</sup>
- CAS Number: 2593-15-9<sup>[1]</sup>

## Synonyms

**Etridiazole** is also known by a variety of other names, including:

- Aaterra<sup>[2][4]</sup>
- Dwell<sup>[2][4]</sup>
- Echlomezol<sup>[2][3][4]</sup>

- Echlomezole[2][4]
- ETMT[2][4]
- Ethazol[2][4]
- Ethazole[2][4]
- Koban[2][4]
- OM 2424[2][4]
- Pansoil[2][4][5]
- Planvate[2][4][5]
- Terrazole[2][4][5]
- Truban[2][4]

## Physicochemical and Toxicological Data

The following tables summarize the key physicochemical and toxicological properties of **etridiazole**.

### Table 1: Physicochemical Properties of Etridiazole

Property	Value	References
Molecular Formula	C <sub>5</sub> H <sub>5</sub> Cl <sub>3</sub> N <sub>2</sub> OS	[1]
Molar Mass	247.52 g·mol <sup>-1</sup>	[1]
Appearance	Pure: Colorless, odorless liquid. Impure: Pale yellow liquid with a mild, persistent odor.	[1][2]
Density	1.497 g/cm <sup>3</sup>	[1]
Melting Point	22 °C	[1]
Boiling Point	95 °C at 1 mmHg	[1]
Solubility in Water	0.117 g/dm <sup>3</sup>	[1]
log P (Octanol-Water Partition Coefficient)	3.37	[1]
Vapor Pressure	0.011 mmHg at 25°C	[1]
pKa	2.27	[1]
Flash Point	154.5 °C	[1]

**Table 2: Acute Toxicity of Etridiazole**

Test	Species	Route	Value	References
LD <sub>50</sub>	Rat	Oral	1028 mg/kg	[1]
LD <sub>50</sub>	Mouse	Oral	2000 mg/kg	[1]
LD <sub>50</sub>	Rabbit	Oral	779 mg/kg	[1]
LD <sub>50</sub>	Rabbit	Dermal	1700 mg/kg	[1]

**Etridiazole** has been classified as a Group B2 Probable Human Carcinogen.[1]

## Mechanism of Action

**Etridiazole**'s primary mode of action as a fungicide is the inhibition of lipid peroxidation and the biosynthesis of essential fatty acids in fungi.[6][7] These fatty acids are critical components of the fungal cell membrane, and their disruption leads to a loss of membrane integrity and function, ultimately inhibiting fungal growth and reproduction.[7] It exhibits contact, protective, and curative actions against fungal pathogens.[6][8]

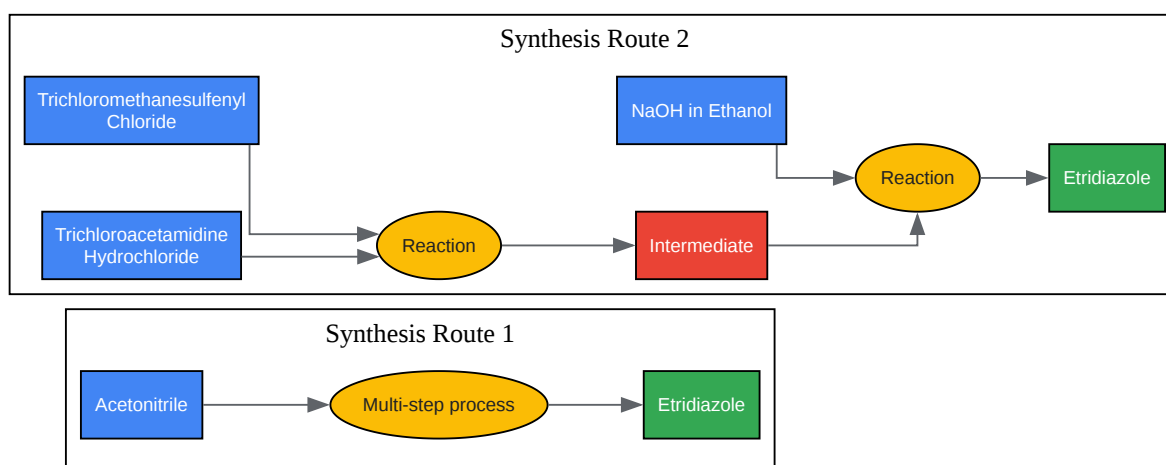
## Experimental Protocols

### Synthesis of Etridiazole

Two primary synthesis routes for **etridiazole** have been described:

- From Acetonitrile: This method involves a multi-step process starting with acetonitrile.[6]
- From Trichloroacetamidine Hydrochloride: This route involves the reaction of trichloroacetamidine hydrochloride with trichloromethanesulfonyl chloride, followed by a reaction with sodium hydroxide in ethanol.[6]

A key intermediate in the commercial production is 5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole, which is formed through the chlorination and ethoxylation of a thiadiazole ring system.[2] Trichloroacetonitrile is a known precursor in the synthesis of **etridiazole**.[9]



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Figure 1: Synthesis Pathways of **Etridiazole**.

## Analytical Methods

The determination of **etridiazole** and its metabolites in environmental samples is crucial for monitoring and risk assessment. The following outlines a validated analytical method for water and soil samples.

Method: EPA MRID No. 50534503 and 50584601 for water; EPA MRID No. 50584602 for soil.  
[\[1\]](#)[\[7\]](#)[\[10\]](#)

Analytes: **Etridiazole** and its metabolites, 3-DCMT (DCE) and 3-Carb-T (**etridiazole** acid).[\[1\]](#)

Instrumentation:

- Gas Chromatography-Mass Spectrometry (GC-MS) for **etridiazole** and 3-DCMT.[\[1\]](#)[\[7\]](#)
- Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for 3-Carb-T.[\[1\]](#)[\[7\]](#)

Protocol for Water Samples:[\[1\]](#)[\[7\]](#)

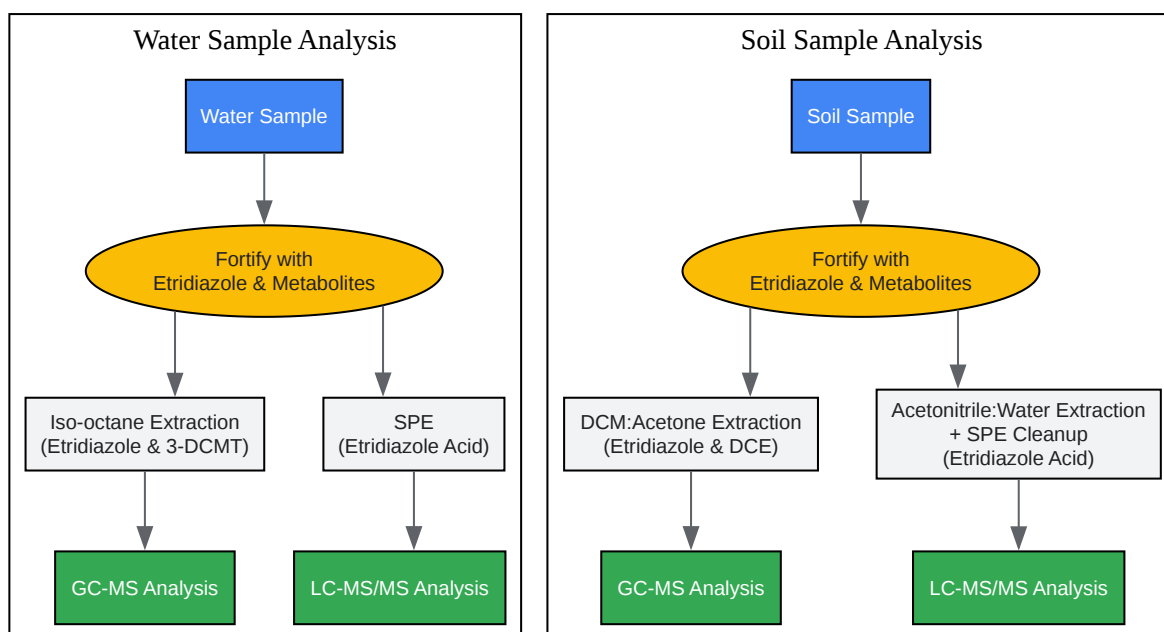
- Sample Preparation (**Etridiazole** and 3-DCMT):
  - Fortify control water samples with **etridiazole** and DCE.
  - Extract once with iso-octane.
  - Centrifuge at 1200 rpm for 20 minutes for phase separation.
  - Dilute extracts as necessary to be within the calibration range.
- Sample Preparation (3-Carb-T):
  - Add ammonium hydroxide to the water sample.
  - Load the sample onto a pre-conditioned Oasis Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) column.

- Elute the analyte with 2% trifluoroacetic acid in methanol.
- Evaporate the eluate and reconstitute with an acetonitrile:water:trifluoroacetic acid solution.
- Instrumental Analysis:
  - GC-MS (**Etridiazole** and 3-DCMT):
    - Column: Agilent DB-5MS (15 m × 0.25 mm × 0.25 μm).
    - Carrier Gas: Helium.
    - Injection Volume: 2.00 μL.
    - Temperature Program: Initial 65°C (hold 2 min) to 150°C.
    - Ions Monitored (m/z): **Etridiazole** (211.00, 185.00, 183.00), 3-DCMT (149.00, 184.00, 186.00).
  - LC-MS/MS (3-Carb-T):
    - Monitor one primary and one confirmatory ion transition.

Protocol for Soil Samples:[[10](#)]

- Sample Preparation (**Etridiazole** and DCE):
  - Fortify control soil samples with **etridiazole** and DCE.
  - Extract with a mixture of dichloromethane and acetone.
- Sample Preparation (**Etridiazole** Acid):
  - Fortify control soil samples with **etridiazole** acid.
  - Extract with an acetonitrile:water mixture.
  - Clean up the extract using anion exchange SPE.

- Elute with 2% TFA in methanol, evaporate, and reconstitute.
- Instrumental Analysis:
  - Analyze using GC-MS for **etridiazole** and DCE (with Benzophenone as an internal standard) and LC-MS/MS for **etridiazole** acid.



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Figure 2: Analytical Workflow for **Etridiazole**.

## Developmental Toxicity Study in Zebrafish Embryos[11]

This protocol describes a method to assess the developmental toxicity of **etridiazole** using a zebrafish model.

- Test Organism: Zebrafish (*Danio rerio*) embryos (2.0–3.0 hours post-fertilization).
- Exposure:

- Prepare a 20 mg/L solution of **etridiazole** in E3 buffer.
- Place 50-60 embryos in petri dishes containing either the **etridiazole** solution or E3 buffer (control).
- Transfer 20 embryos per well into 24-well plates for each condition.
- Assessment of Developmental Deformities:
  - Monitor embryos for developmental abnormalities, particularly in the eyes, heart, and overall growth, for 96 hours.
  - Anesthetize embryos/larvae with ethyl 3-aminobenzoate methanesulfonate (0.1%) as needed for observation.
- Transcriptome Analysis:
  - At 96 hours, freeze 30-40 embryos/larvae from each condition in liquid nitrogen.
  - Extract total RNA and perform paired-end sequencing (e.g., on a NovaSeq platform).
  - Analyze for differentially expressed genes (DEGs) and perform gene ontology and KEGG pathway enrichment analysis.
- qPCR Validation:
  - Validate the transcriptome data for selected genes using quantitative real-time PCR (qPCR).

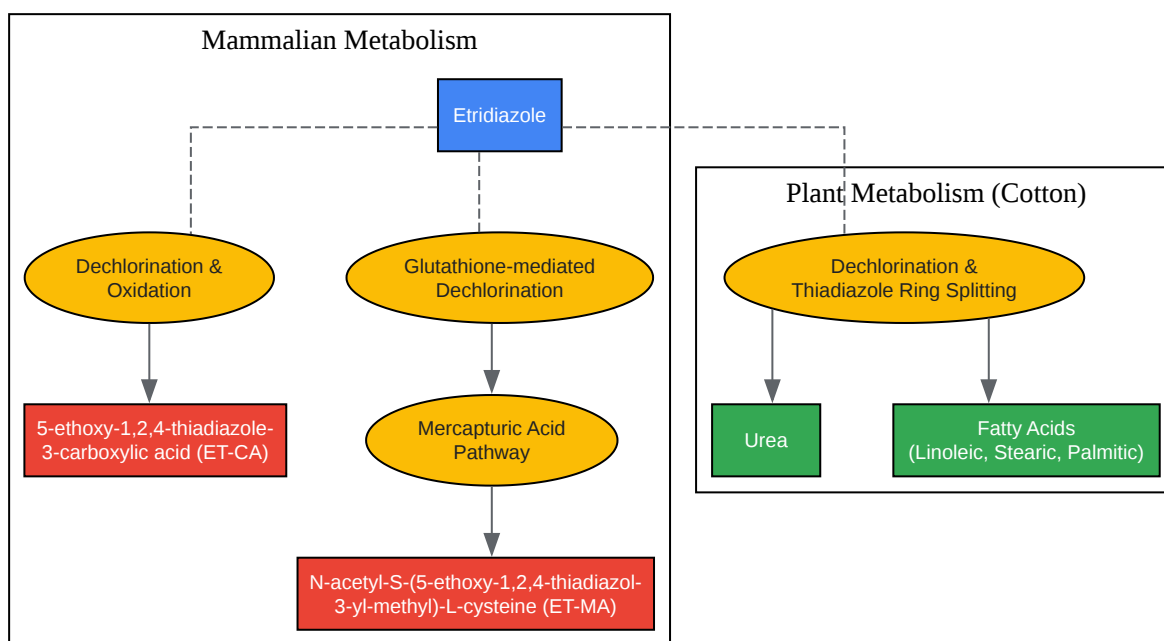
## Metabolism

**Etridiazole** is metabolized differently in mammals and plants.

- In Mammals (Rats and Humans): Orally administered **etridiazole** is metabolized to 5-ethoxy-1,2,4-thiadiazole-3-carboxylic acid (ET-CA) and N-acetyl-S-(5-ethoxy-1,2,4-thiadiazol-3-yl-methyl)-L-cysteine (ET-MA).<sup>[8][9]</sup> The main metabolic pathways involve dechlorination of the trichloromethyl group, followed by oxidation or glutathione-mediated dechlorination and subsequent catabolism via the mercapturic acid pathway.<sup>[8]</sup>



- In Plants (Cotton): In mature cotton plants grown in treated soil, **etridiazole** is metabolized to naturally occurring compounds, including urea and fatty acids such as linoleic, stearic, and palmitic acids.[11] This process involves dechlorination and the splitting of the thiadiazole ring.[11]



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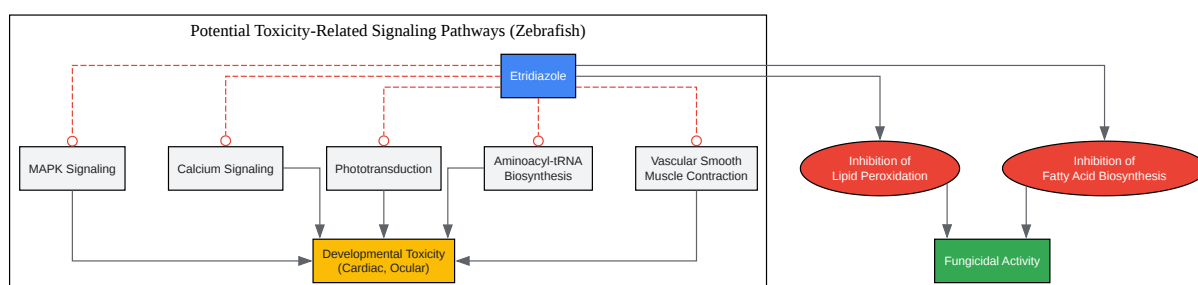
Figure 3: Metabolic Pathways of **Etridiazole**.

## Signaling Pathways

The fungicidal activity of **etridiazole** is attributed to the inhibition of lipid peroxidation.[2] This process involves the oxidative degradation of lipids, where free radicals abstract electrons from lipids in cell membranes, leading to cell damage.

Recent transcriptomic studies in zebrafish embryos exposed to **etridiazole** have identified several enriched KEGG pathways that may be associated with its toxicity. These include:[12] [13]

- **MAPK Signaling Pathway:** This pathway is crucial for regulating a wide range of cellular processes, including growth, differentiation, and stress responses.
- **Calcium Signaling Pathway:** Essential for numerous biological functions, including heart development and function. Disruptions in calcium signaling can lead to developmental abnormalities.[13]
- **Phototransduction:** This pathway is involved in the conversion of light into an electrical signal in the retina.
- **Aminoacyl-tRNA Biosynthesis:** A fundamental process in protein synthesis.
- **Vascular Smooth Muscle Contraction:** Important for cardiovascular function.



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Figure 4: **Etridiazole's** Mechanism of Action and Associated Signaling Pathways.

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